molecular formula C4H8F2O B6160412 3,3-difluorobutan-2-ol CAS No. 1780640-47-2

3,3-difluorobutan-2-ol

Cat. No.: B6160412
CAS No.: 1780640-47-2
M. Wt: 110.1
InChI Key:
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Description

3,3-Difluorobutan-2-ol: is an organic compound with the molecular formula C4H8F2O It is a fluorinated alcohol, characterized by the presence of two fluorine atoms attached to the third carbon of the butanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-difluorobutan-2-ol can be achieved through several methods. One common approach involves the fluorination of butan-2-ol using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction typically occurs under mild conditions, with the fluorinating agent added to a solution of butan-2-ol in an inert solvent like dichloromethane .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents. The choice of fluorinating agent and reaction conditions can be optimized to maximize yield and minimize by-products. Continuous flow reactors may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 3,3-Difluorobutan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: PCC, Jones reagent, mild temperatures.

    Reduction: LiAlH4, anhydrous conditions.

    Substitution: SOCl2, inert atmosphere.

Major Products:

Scientific Research Applications

3,3-Difluorobutan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of new materials and catalysts.

    Biology: Investigated for its potential use in biochemical studies, particularly in the modification of biomolecules to study their interactions and functions.

    Medicine: Explored for its potential as a pharmaceutical intermediate. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability, making them attractive for drug development.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants

Mechanism of Action

The mechanism of action of 3,3-difluorobutan-2-ol depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, altering their activity or binding properties. The presence of fluorine atoms can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules. Detailed studies on its molecular targets and pathways are ongoing to fully understand its effects .

Comparison with Similar Compounds

    3,3-Difluorobutan-2-one: Similar structure but with a ketone group instead of a hydroxyl group.

    3,3-Difluorobutane: The fully reduced form of 3,3-difluorobutan-2-ol.

    2,3-Difluorobutan-1,4-diol: A diol with fluorine atoms on adjacent carbons.

Uniqueness: this compound is unique due to the specific positioning of the fluorine atoms and the hydroxyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring precise control over molecular interactions and reactivity .

Properties

CAS No.

1780640-47-2

Molecular Formula

C4H8F2O

Molecular Weight

110.1

Purity

95

Origin of Product

United States

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